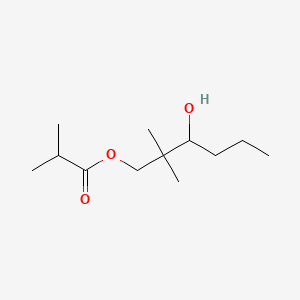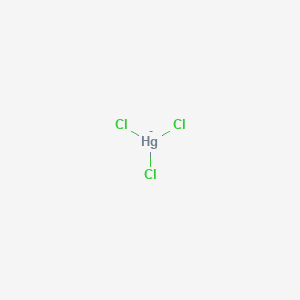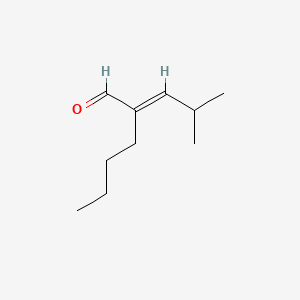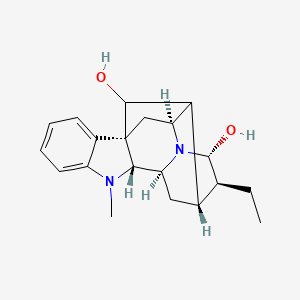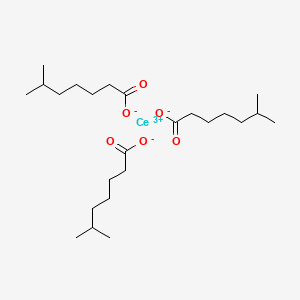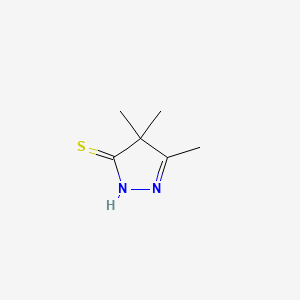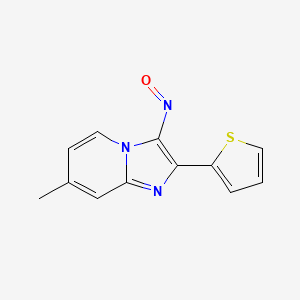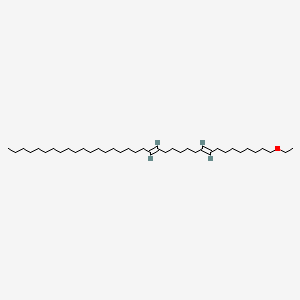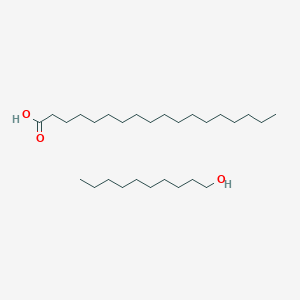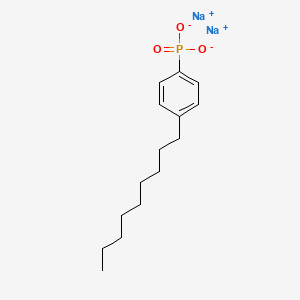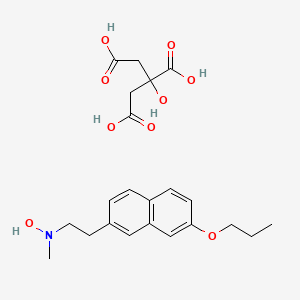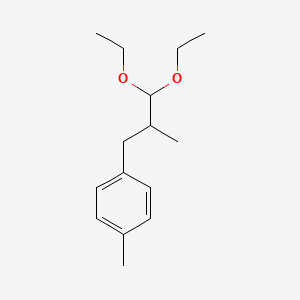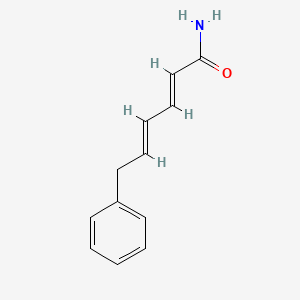
(E,E)-6-Phenyl-2,4-hexadienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,E)-6-Phenyl-2,4-hexadienamide is an organic compound characterized by its conjugated diene system and amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-6-Phenyl-2,4-hexadienamide typically involves the reaction of a suitable diene precursor with an amide source under specific conditions. One common method is the reaction of (E,E)-1,3-hexadiene with benzamide in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(E,E)-6-Phenyl-2,4-hexadienamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The phenyl group and the diene system can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under controlled conditions.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted hexadienones, while reduction can produce phenyl-substituted hexadienes or hexanes.
Wissenschaftliche Forschungsanwendungen
(E,E)-6-Phenyl-2,4-hexadienamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E,E)-6-Phenyl-2,4-hexadienamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The conjugated diene system allows the compound to participate in various chemical reactions, while the amide group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E,E)-1,3-hexadiene: A precursor in the synthesis of (E,E)-6-Phenyl-2,4-hexadienamide.
Benzamide: Another precursor used in the synthesis.
Phenyl-substituted dienes: Compounds with similar structures but different substitution patterns.
Uniqueness
This compound is unique due to its specific combination of a conjugated diene system and an amide functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
120231-94-9 |
|---|---|
Molekularformel |
C12H13NO |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
(2E,4E)-6-phenylhexa-2,4-dienamide |
InChI |
InChI=1S/C12H13NO/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1-8,10H,9H2,(H2,13,14)/b5-2+,10-6+ |
InChI-Schlüssel |
ZLGUPZHJSPVACC-SUWMZURFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C/C=C/C=C/C(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC=CC=CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


